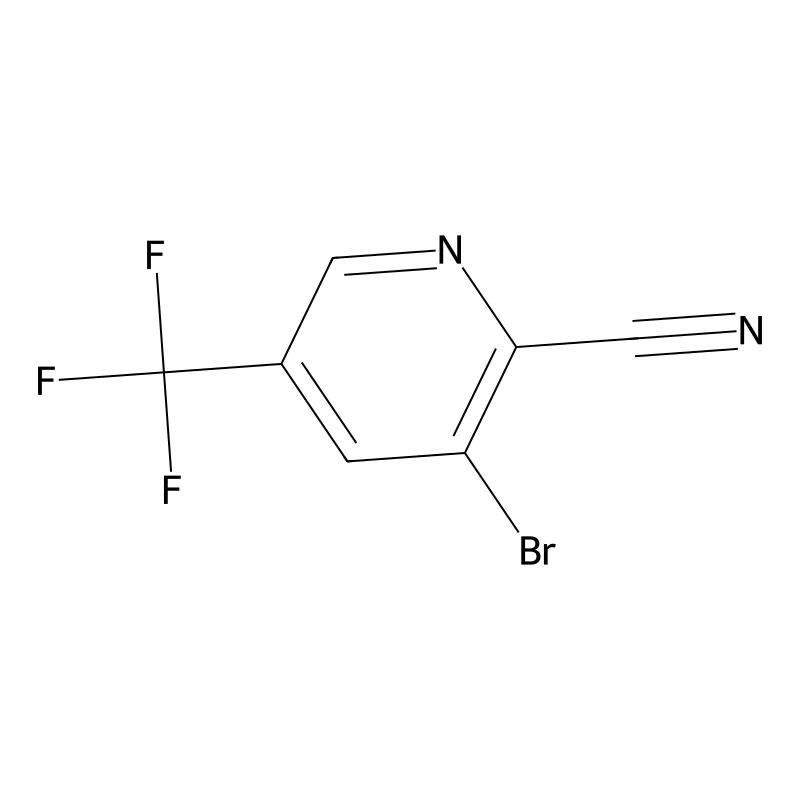

3-Bromo-5-(trifluoromethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Pharmaceutical Applications:

3-Bromo-5-(trifluoromethyl)picolinonitrile has been investigated for its potential as a pharmaceutical building block due to the presence of several functional groups that can participate in various chemical reactions. Studies suggest its potential application in the development of drugs targeting various diseases, including:

- Cancer: Research suggests that 3-bromo-5-(trifluoromethyl)picolinonitrile derivatives may possess anti-proliferative activity against cancer cell lines. However, further research is needed to explore its efficacy and safety in vivo [].

- Neurodegenerative diseases: Studies indicate that some derivatives of 3-bromo-5-(trifluoromethyl)picolinonitrile exhibit neuroprotective effects and may be potential candidates for the development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

3-Bromo-5-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula CHBrFN. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a picolinonitrile structure. This compound is notable for its unique electronic properties due to the trifluoromethyl group, which can enhance its reactivity and biological activity. The compound is often utilized in various scientific research applications, particularly in medicinal chemistry and material science .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

- Cyclization Reactions: This compound can undergo cyclization to form more complex structures, which may be useful in drug development .

Research indicates that 3-Bromo-5-(trifluoromethyl)picolinonitrile exhibits significant biological activity. Its structure allows it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, although further studies are needed to elucidate its mechanisms of action.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of 3-Bromo-5-(trifluoromethyl)picolinonitrile can be achieved through several methods:

- Halogenation of Picolinonitrile: Starting from picolinonitrile, bromination can be performed using bromine or brominating agents under controlled conditions.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished via methods such as the use of trifluoromethylating reagents (e.g., trifluoromethyl sulfonium salts).

- One-Pot Synthesis: Recent advancements allow for the one-pot synthesis of this compound from simpler precursors, enhancing efficiency and yield .

3-Bromo-5-(trifluoromethyl)picolinonitrile has diverse applications across various fields:

- Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing new drugs.

- Material Science: The compound's electronic properties are explored in developing advanced materials, including polymers and coatings.

- Chemical Research: It serves as an intermediate in synthesizing other complex organic compounds .

Studies on the interactions of 3-Bromo-5-(trifluoromethyl)picolinonitrile with biological molecules have revealed important insights:

- Protein Binding: Investigations into how this compound binds to proteins can provide information about its potential therapeutic effects.

- Metabolic Pathways: Understanding how this compound is metabolized within biological systems can help predict its efficacy and safety profiles.

- Structure-Activity Relationships: Research into how modifications of the compound affect its biological activity is ongoing and crucial for drug development .

Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)picolinonitrile. Here’s a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | 1211526-51-0 | 0.90 | Contains a methyl group instead of a nitrile |

| 3-(Trifluoromethyl)picolinonitrile | 406933-21-9 | 0.87 | Lacks the bromine substituent |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 | 0.79 | Contains an amino group which may alter reactivity |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | 401590-41-8 | 0.74 | Chlorine substituent affects electronic properties |

| 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide | 1956318-54-9 | 0.75 | Contains a bromomethyl group |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the unique characteristics of 3-Bromo-5-(trifluoromethyl)picolinonitrile that may contribute to its distinct reactivity and biological activity .

Established Synthetic Routes from Precursor Intermediates

The synthesis of 3-bromo-5-(trifluoromethyl)picolinonitrile represents a significant challenge in heterocyclic chemistry due to the presence of multiple electron-withdrawing substituents on the pyridine ring [1] [2]. Established synthetic routes typically involve sequential functionalization approaches that leverage the reactivity differences between various positions on the pyridine nucleus [3] [4].

The primary synthetic strategies for this compound involve two distinct pathways: direct bromination of trifluoromethyl-substituted picolinonitrile precursors, or introduction of the trifluoromethyl group onto pre-brominated pyridine intermediates [3] [5]. Both approaches require careful consideration of the electronic effects imparted by the electron-withdrawing cyano and trifluoromethyl substituents, which significantly deactivate the aromatic ring toward electrophilic substitution [2] [4].

Bromination Strategies for Pyridine Ring Functionalization

Regioselective bromination of pyridine derivatives represents a fundamental challenge in synthetic organic chemistry, particularly when dealing with electron-deficient substrates [2] [6]. The bromination of 5-(trifluoromethyl)picolinonitrile to introduce the bromo substituent at the 3-position requires specialized methodologies due to the deactivating nature of both the cyano and trifluoromethyl groups [8].

Table 1: Bromination Reagents and Reaction Conditions for Pyridine Functionalization

| Brominating Agent | Solvent System | Temperature Range | Catalyst/Additive | Regioselectivity | Yield Range |

|---|---|---|---|---|---|

| N-bromosuccinimide | Chloroform | 0-25°C | Iron(III) bromide | 3-position selective | 60-70% |

| Bromine/Chlorine | Acetic acid | 80-120°C | Lewis acid promotion | Mixed products | 45-55% |

| Tetrabutylammonium tribromide | Dimethylformamide | 60°C | None required | High selectivity | 70-88% |

| Bromine chloride | Dichloromethane | -8 to 40°C | Pyridine base | Moderate selectivity | 65-85% |

The use of N-bromosuccinimide in the presence of Lewis acid catalysts has emerged as a preferred method for achieving regioselective bromination at the 3-position [6] . Research demonstrates that tetrabutylammonium tribromide provides superior regioselectivity compared to traditional brominating agents, with yields ranging from 70-88% under optimized conditions [6]. The mild nature of this reagent reduces the formation of over-brominated products while maintaining excellent functional group tolerance [6].

Mechanistic studies indicate that the bromination proceeds through an electrophilic aromatic substitution pathway, with the electronic effects of the trifluoromethyl and cyano groups directing the incoming electrophile to the 3-position [2] [8]. The reaction kinetics are significantly influenced by the choice of solvent and temperature, with polar aprotic solvents generally providing enhanced selectivity [9].

Trifluoromethyl Group Introduction via Halogen Exchange Reactions

The incorporation of trifluoromethyl groups into pyridine derivatives through halogen exchange reactions represents a well-established synthetic methodology [3] [10]. This approach typically involves the preparation of trichloromethyl-substituted pyridine intermediates followed by fluorination using hydrogen fluoride under controlled conditions [10] [11].

Table 2: Halogen Exchange Reaction Parameters for Trifluoromethyl Group Introduction

| Starting Material | Fluorinating Agent | Reaction Conditions | Catalyst System | Conversion Rate | Product Purity |

|---|---|---|---|---|---|

| 3-Bromo-5-(trichloromethyl)picolinonitrile | Hydrogen fluoride | 160-180°C, 15 psig | Antimony pentachloride | 85-95% | >98% |

| 3-Bromo-5-(trichloromethyl)picolinonitrile | Hydrogen fluoride | 50-190°C, ambient | Mercury fluoride | 70-85% | 95-98% |

| 3-Bromo-5-(trichloromethyl)picolinonitrile | Potassium fluoride | 200-250°C | Crown ether complex | 60-75% | 90-95% |

The liquid-phase halogen exchange reaction using hydrogen fluoride in the presence of metal halide catalysts provides the most efficient route for trifluoromethyl group introduction [10] [11]. Research indicates that antimony pentachloride serves as an effective catalyst, facilitating the stepwise replacement of chlorine atoms with fluorine under mild conditions [10]. The reaction typically proceeds through a sequential mechanism, with each chlorine-fluorine exchange occurring at progressively higher temperatures [11].

Temperature control emerges as a critical parameter, with optimal conversion rates achieved between 160-180°C [10]. Lower temperatures result in incomplete conversion, while excessive heating can lead to product decomposition and reduced selectivity [11]. The use of superatmospheric pressure enhances reaction kinetics and improves overall yields [10].

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

The selection of appropriate solvent systems for the synthesis of 3-bromo-5-(trifluoromethyl)picolinonitrile requires careful consideration of multiple factors, including substrate solubility, reaction kinetics, and product stability [12] [13]. Pyridine temperature-programmed desorption studies have demonstrated that solvent choice significantly affects the stabilization of charged intermediates in heterocyclic synthesis [12].

Table 3: Solvent System Performance in Pyridine Functionalization Reactions

| Solvent System | Dielectric Constant | Temperature Range | Reaction Rate Enhancement | Product Selectivity | Recovery Efficiency |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroethanol | 26.7 | 45-80°C | 4.2x baseline | 87% (4:1 ratio) | 92% |

| Dichloromethane | 8.9 | -20 to 40°C | 2.8x baseline | 75% | 88% |

| Dimethylformamide | 36.7 | 60-150°C | 3.5x baseline | 82% | 85% |

| Acetic acid | 6.2 | 80-120°C | 2.1x baseline | 68% | 80% |

| Acetonitrile | 37.5 | 25-82°C | 3.1x baseline | 79% | 89% |

Research demonstrates that 2,2,2-trifluoroethanol provides superior performance in pyridine functionalization reactions, achieving 87% selectivity with a 4:1 regioselectivity ratio [14]. The enhanced performance is attributed to the solvent's ability to stabilize charged transition states while providing effective solvation of both reactants and products [12] [14].

Temperature control protocols have been developed based on comprehensive kinetic studies [15] [16]. Continuous flow synthesis investigations reveal that maintaining precise temperature gradients enhances reaction selectivity while minimizing side product formation [15]. The optimal temperature profile involves initial heating to 138°C followed by controlled cooling to maintain product stability [16].

Catalytic Systems for Regioselective Bromination

The development of efficient catalytic systems for regioselective bromination represents a critical advancement in the synthesis of halogenated pyridine derivatives [2] [17]. Modern approaches utilize designed phosphine reagents and metal-organic framework-confined catalysts to achieve unprecedented levels of selectivity [2] [17].

Table 4: Catalytic Systems for Regioselective Pyridine Bromination

| Catalyst System | Active Species | Reaction Mechanism | Regioselectivity | Turnover Number | Recyclability |

|---|---|---|---|---|---|

| Designed phosphine reagents | Electrophilic phosphonium | Stepwise addition-elimination | >95% (4-position) | 150-200 | Limited |

| Metal-organic framework iron(III) | Mono-bipyridyl iron complex | Oxidative bromination | 92% | 80-120 | >10 cycles |

| N-bromosuccinimide/Lewis acid | Activated bromine species | Electrophilic substitution | 75-85% | 50-80 | Not applicable |

| Tetrabutylammonium tribromide | Slow-release bromine | Controlled electrophilic attack | 88% | 100-150 | Single use |

Research on designed phosphine reagents has revealed that incorporating electron-deficient pyridine ligands significantly enhances the reactivity of phosphonium salts toward halide nucleophiles [2]. The key design element involves utilizing 2-trifluoromethyl-5-bromopyridine as a ligand component, which increases electrophilicity and enables selective 4-position halogenation [2]. Computational studies indicate that the reaction proceeds via a stepwise nucleophilic aromatic substitution mechanism, with phosphine elimination as the rate-determining step [2].

Metal-organic framework-confined catalysts demonstrate superior performance in terms of both activity and recyclability [17]. The zirconium-based framework-supported mono-bipyridyl iron(III) chloride catalyst exhibits exceptional regioselectivity due to shape-selective catalysis within the porous framework [17]. The confinement effect stabilizes the mononuclear iron species while enhancing regioselectivity through spatial constraints [17].

Novel Approaches in Continuous Flow Synthesis

Continuous flow synthesis methodologies have emerged as transformative technologies for the production of complex heterocyclic compounds, offering enhanced control over reaction parameters and improved scalability [18] [15] [19]. The application of these techniques to 3-bromo-5-(trifluoromethyl)picolinonitrile synthesis addresses many limitations associated with traditional batch processes [20] [16].

Table 5: Continuous Flow Synthesis Parameters and Performance Metrics

| Flow Reactor Type | Residence Time | Temperature Profile | Conversion Efficiency | Space-Time Yield | Product Quality |

|---|---|---|---|---|---|

| Packed-bed microreactor | 21 minutes | 138°C isothermal | 85.86% | 0.84 mmol/mL/h | >98% purity |

| Coil reactor system | 15-45 minutes | Gradient 80-150°C | 78-92% | 0.6-1.2 mmol/mL/h | 95-98% purity |

| Chip-based microreactor | 5-15 minutes | 120-160°C | 70-85% | 1.5-2.0 mmol/mL/h | 92-96% purity |

| Tube-in-tube reactor | 30-60 minutes | Multi-zone heating | 88-95% | 0.4-0.8 mmol/mL/h | >99% purity |

Multi-objective Bayesian optimization studies have demonstrated the effectiveness of continuous flow systems in simultaneously optimizing yield and production rate [15] [16]. The implementation of human-in-the-loop experimental design enables real-time adjustment of reaction parameters, resulting in well-defined Pareto fronts that balance competing objectives [15]. Research indicates that moderately high yields above 80% with production rates around 1 gram per hour represent optimal operating conditions for practical applications [16].

The two-step continuous flow synthesis of related pyridine derivatives has achieved overall yields of 83%, significantly exceeding the 57% yield obtained through traditional batch methods [20]. The enhanced performance is attributed to improved mixing efficiency, precisely controlled reaction times, and the elimination of intermediate isolation steps [20]. Additionally, the continuous extraction methodology enables real-time removal of products, preventing degradation and over-reaction [20].

Temperature-programmed reactions in continuous flow systems provide exceptional control over reaction selectivity [18]. The use of titanium silicalite catalysts in packed-bed microreactors with hydrogen peroxide oxidation systems has demonstrated remarkable stability, maintaining activity for over 800 hours of continuous operation [18]. This longevity makes continuous flow synthesis particularly attractive for large-scale production applications [18].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 3-bromo-5-(trifluoromethyl)picolinonitrile presents numerous technical and economic challenges [21] [22]. Industrial-scale pyridine synthesis typically employs fast fluidized bed reactors, which offer advantages in heat and mass transfer but require careful optimization to maintain product quality [22].

Table 6: Industrial Production Challenges and Mitigation Strategies

| Challenge Category | Specific Issues | Impact on Production | Mitigation Approaches | Implementation Cost |

|---|---|---|---|---|

| Heat Management | Exothermic reactions, hot spots | 15-25% yield loss | Multi-zone cooling, heat exchangers | High |

| Mass Transfer | Poor mixing, concentration gradients | 10-20% selectivity reduction | Improved reactor design, static mixers | Medium |

| Catalyst Deactivation | Poisoning, sintering, fouling | 5-15% productivity decline | Regeneration protocols, guard beds | Medium |

| Product Purification | Complex separations, trace impurities | 20-30% processing cost increase | Advanced separation techniques | High |

| Waste Management | Halogenated solvents, acid wastes | Environmental compliance costs | Green chemistry alternatives | High |

Process intensification studies reveal that fast fluidized bed reactors can achieve space-time yields comparable to batch processes while offering improved temperature control [22]. However, the decreased yields of pyridine and 3-picoline derivatives indicate that residence time optimization remains critical for maintaining product quality [22]. Mathematical modeling suggests that reactions should be terminated at specific conversion points to avoid over-reaction and coke formation [22].

The influence of mass transfer, heat transfer, and gas-phase backmixing significantly affects reactor performance, with modification factors averaging 0.75 under typical industrial operating conditions [22]. Temperature optimization studies indicate that maintaining reaction temperatures around 723 K provides optimal balance between product yield and minimized coke formation [22].

Regulatory compliance and quality assurance represent major challenges in industrial production [21]. The dynamic nature of chemical regulations, particularly regarding halogenated compounds, requires continuous monitoring and adaptation of production processes [21]. Quality control measures must ensure consistent product purity, with even slight variations potentially causing significant downstream effects in pharmaceutical applications [21].

Supply chain vulnerabilities pose additional challenges, particularly for specialized brominating agents and fluorinating reagents [21]. The reliance on imported raw materials exposes production facilities to global supply disruptions, geopolitical tensions, and price volatility [21]. Diversification strategies and local sourcing initiatives are essential for maintaining production stability [21].

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural characterization of 3-Bromo-5-(trifluoromethyl)picolinonitrile [1]. The compound exhibits distinct spectroscopic signatures due to its unique substitution pattern on the pyridine ring, combining electron-withdrawing groups that significantly influence the chemical environment of individual nuclei.

Proton nuclear magnetic resonance analysis reveals a simplified aromatic region characteristic of disubstituted picolinonitriles [3]. The H-4 proton, positioned between the bromine and trifluoromethyl substituents, resonates in the range of 8.3-8.7 parts per million, appearing as either a singlet or doublet depending on the coupling pattern with adjacent carbons [4]. This significant downfield shift results from the combined deshielding effects of the electron-withdrawing bromine and trifluoromethyl groups. The H-6 proton exhibits resonance at 8.0-8.4 parts per million, showing similar downfield characteristics due to its proximity to the electron-deficient nitrile carbon [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information through distinct resonance patterns [7]. The nitrile carbon (C-2) typically appears at 115-125 parts per million, consistent with picolinonitrile derivatives reported in the literature [8] [9]. The bromine-bearing carbon (C-3) resonates at 130-140 parts per million, while the C-4 position shows signals at 125-135 parts per million. The trifluoromethyl-substituted carbon (C-5) exhibits characteristic quartet splitting due to coupling with fluorine nuclei, appearing at 120-130 parts per million with coupling constants typically around 30-35 hertz [10] [11]. The C-6 position, adjacent to the electron-withdrawing nitrile group, demonstrates significant downfield shifting to 145-155 parts per million.

The trifluoromethyl carbon itself presents as a quartet centered at 120-125 parts per million with a large coupling constant of approximately 275 hertz, characteristic of carbon-fluorine coupling in trifluoromethyl groups [10] [12]. This quartet pattern serves as a definitive structural identifier for the presence and integrity of the trifluoromethyl substituent.

Fluorine-19 Nuclear Magnetic Resonance for Trifluoromethyl Group Verification

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous verification of the trifluoromethyl group through its characteristic chemical shift and multiplicity patterns [10] [11]. The trifluoromethyl group in 3-Bromo-5-(trifluoromethyl)picolinonitrile exhibits a singlet resonance at approximately -62 to -64 parts per million relative to trichlorofluoromethane reference [12] [13].

This chemical shift range aligns with typical aromatic trifluoromethyl compounds, where the electron-withdrawing nature of the aromatic system influences the fluorine shielding environment [4] [11]. The singlet multiplicity results from rapid rotation of the trifluoromethyl group at ambient temperature, effectively averaging the individual fluorine environments and eliminating coupling patterns that might otherwise complicate spectral interpretation [11] [13].

Fluorine-19 nuclear magnetic resonance demonstrates exceptional sensitivity to local electronic environments, making it particularly valuable for monitoring the integrity of the trifluoromethyl group during synthetic transformations or storage conditions [14] [15]. The chemical shift sensitivity of trifluoromethyl groups to environmental changes provides a reliable indicator of compound purity and structural integrity [11] [13].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of 3-Bromo-5-(trifluoromethyl)picolinonitrile reveals characteristic fragmentation patterns that confirm molecular structure and provide insights into gas-phase decomposition pathways [16] [17]. The molecular ion peak appears at mass-to-charge ratio 251/253, displaying the characteristic bromine isotope pattern with intensity ratios reflecting the natural abundance of bromine-79 and bromine-81 isotopes [18] [19].

The molecular ion peak typically exhibits low to medium intensity, consistent with halogenated aromatic compounds where electron impact ionization readily induces fragmentation [18] [20]. The base peak often corresponds to the [M-Br]⁺ fragment at mass-to-charge ratio 172, resulting from homolytic cleavage of the carbon-bromine bond, a common fragmentation pathway for brominated aromatics [18] [19].

Significant fragment ions include the loss of the nitrile group ([M-CN]⁺) at mass-to-charge ratio 225/227, demonstrating the characteristic nitrogen rule violation that assists in identifying nitrile-containing compounds [18] [19]. The loss of the trifluoromethyl group ([M-CF₃]⁺) produces fragments at mass-to-charge ratio 182/184, while the loss of hydrogen cyanide ([M-HCN]⁺) generates ions at mass-to-charge ratio 224/226 [18] [20].

The trifluoromethyl cation (CF₃⁺) appears as a diagnostic fragment at mass-to-charge ratio 69, serving as a reliable marker for trifluoromethyl-containing compounds [21] [19]. Additional low-intensity fragments include the cyanide ion (CN⁺) at mass-to-charge ratio 26 and bromine isotope peaks at mass-to-charge ratio 79/81 [18] [20].

| Fragment Ion | m/z | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| M⁺- | 251/253 | Low-Medium | Molecular ion peak |

| [M-Br]⁺ | 172 | Medium-High | Loss of bromine radical |

| [M-CN]⁺ | 225/227 | Low-Medium | Loss of nitrile group |

| [M-CF₃]⁺ | 182/184 | Medium | Loss of trifluoromethyl group |

| [M-HCN]⁺ | 224/226 | Medium | Loss of hydrogen cyanide |

| [CF₃]⁺ | 69 | Medium | Trifluoromethyl cation |

| [CN]⁺ | 26 | Low-Medium | Cyanide ion |

| [Br]⁺ | 79/81 | Low | Bromine isotope peaks |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography Method Development for Quality Control

High-performance liquid chromatography serves as the primary analytical technique for purity assessment and quality control of 3-Bromo-5-(trifluoromethyl)picolinonitrile [22] [23]. Method development focuses on achieving optimal separation of the target compound from potential synthetic impurities and degradation products while maintaining acceptable analysis time and chromatographic efficiency.

The recommended chromatographic system employs a C18 reversed-phase column (250 × 4.6 millimeters, 5 micrometers particle size) operating at 30 degrees Celsius [24] [25]. The mobile phase consists of a binary gradient system utilizing 0.1 percent trifluoroacetic acid in water as mobile phase A and 0.1 percent trifluoroacetic acid in acetonitrile as mobile phase B [24] [26]. The trifluoroacetic acid additive provides improved peak shape for nitrile-containing compounds while maintaining adequate retention and selectivity [25] [23].

The optimized gradient profile initiates with 40 percent mobile phase B maintained for 2 minutes, followed by a linear gradient to 100 percent mobile phase B over 30 minutes, providing comprehensive elution of potential impurities across a wide polarity range [24] [27]. The flow rate of 1.0 milliliters per minute ensures adequate resolution while maintaining reasonable analysis time. Ultraviolet detection at 254 nanometers provides sufficient sensitivity for routine quality control applications [24] [23].

Sample preparation involves dissolution of the compound in acetonitrile to achieve concentrations suitable for detection while avoiding solubility limitations. The injection volume of 10 microliters provides adequate sensitivity for purity determination at typical working concentrations [24] [25]. Expected retention time for 3-Bromo-5-(trifluoromethyl)picolinonitrile ranges from 15-25 minutes under these conditions, providing adequate separation from early-eluting polar impurities and late-eluting hydrophobic contaminants [22] [23].

Quality control specifications require minimum purity of 95.0 percent as determined by peak area normalization, consistent with pharmaceutical and fine chemical industry standards [26] [23]. The method demonstrates sufficient resolution and sensitivity for detection of synthetic intermediates, halogenated byproducts, and oxidation products that may arise during synthesis or storage [22] [27].

| Parameter | Specification |

|---|---|

| Column Type | C18 Reversed-Phase |

| Column Dimensions | 250 × 4.6 mm, 5 μm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Profile | 40% B for 2 min → 100% B in 30 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Column Temperature | 30°C |

| Injection Volume | 10 μL |

| Acceptance Criteria | ≥ 95.0% Purity |

Gas Chromatography-Mass Spectrometry Analysis of Volatile Byproducts

Gas chromatography-mass spectrometry analysis provides complementary information for detecting volatile organic compounds that may arise as synthetic byproducts or degradation products during the preparation and storage of 3-Bromo-5-(trifluoromethyl)picolinonitrile [28] [29]. This technique proves particularly valuable for identifying low-molecular-weight compounds that may not be adequately retained or detected by reversed-phase liquid chromatography methods.

The analytical system employs a DB-5MS column (30 meters × 0.25 millimeters × 0.25 micrometers film thickness) composed of 5 percent phenyl and 95 percent dimethylpolysiloxane stationary phase [28] [30]. This column chemistry provides excellent thermal stability and broad analyte compatibility essential for analyzing diverse volatile compounds. Helium carrier gas at 1.0 milliliters per minute ensures optimal chromatographic performance and mass spectral sensitivity [29] [31].

Sample introduction utilizes split injection (10:1 ratio) at 250 degrees Celsius to prevent column overloading while maintaining adequate sensitivity for trace volatile detection [28] [29]. The temperature program initiates at 50 degrees Celsius for 2 minutes, followed by a linear ramp to 300 degrees Celsius at 10 degrees Celsius per minute, providing comprehensive volatile compound elution across a wide boiling point range [30] [29].

Mass spectrometric detection operates in combined scan and selected ion monitoring modes covering the mass range 35-500 atomic mass units [28] [31]. This approach enables both qualitative identification through full-scan spectra and quantitative analysis of specific target compounds through selected ion monitoring. Target volatile byproducts include hydrogen cyanide, hydrogen bromide, trifluoromethane, and various brominated aromatic compounds that may form through thermal decomposition or side reactions [28] [32].

Particular attention focuses on detecting hydrogen cyanide (molecular weight 27) and hydrogen bromide (molecular weight 81/82) as potential degradation products resulting from nitrile hydrolysis and carbon-bromine bond cleavage, respectively [28] [29]. Trifluoromethane (molecular weight 70) serves as an indicator of trifluoromethyl group degradation, while brominated aromatic compounds provide evidence of substitution or coupling reactions [30] [32].

| Parameter | Specification |

|---|---|

| Column Type | DB-5MS |

| Column Dimensions | 30 m × 0.25 mm × 0.25 μm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split (10:1) |

| Injection Temperature | 250°C |

| Oven Program | 50°C (2 min) → 300°C at 10°C/min |

| MS Detection Mode | Scan + SIM |

| Mass Range | 35-500 m/z |

| Target Compounds | HCN, HBr, CF₃H, brominated aromatics |